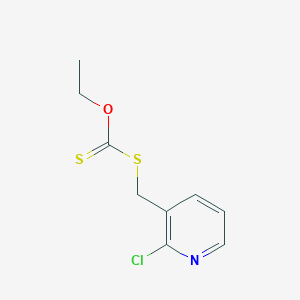
S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate: is a chemical compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.76 g/mol . It is a solid substance that can appear as white or light yellow crystals. This compound is soluble in some organic solvents but has low solubility in water . It is often used as an intermediate in the synthesis of pesticides and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate typically involves the reaction of 2-chloropyridine-3-methanol with carbon disulfide and ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: The compound is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate involves its interaction with biological molecules through its sulfur-containing functional groups . These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- S-((2-chloropyridin-3-yl)methyl) O-methyl carbonodithioate
- S-((2-chloropyridin-3-yl)methyl) O-propyl carbonodithioate
- S-((2-chloropyridin-3-yl)methyl) O-butyl carbonodithioate
Comparison: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs .
Properties
IUPAC Name |
O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIGWQKUFPSXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














